molecular formula C9H7ClN2O B12826928 2-Methyl-1H-benzo[d]imidazole-5-carbonyl chloride

2-Methyl-1H-benzo[d]imidazole-5-carbonyl chloride

Cat. No.: B12826928
M. Wt: 194.62 g/mol
InChI Key: FYTQNAWYLTUWCK-UHFFFAOYSA-N
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Description

2-Methyl-1H-benzo[d]imidazole-5-carbonyl chloride ( 496842-10-5) is a versatile benzimidazole derivative supplied as a high-purity chemical building block for research and development applications. With the molecular formula C 9 H 7 ClN 2 O and a molecular weight of 194.62, this compound features a reactive acyl chloride group, making it a valuable intermediate for constructing more complex molecules via amidation and esterification reactions . This compound is of significant interest in medicinal chemistry due to the privileged status of the imidazole and benzimidazole scaffolds. These structures are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antitumor, anti-inflammatory, and antiviral properties . The reactive carbonyl chloride group at the 5-position allows researchers to efficiently link the 2-methyl-benzimidazole moiety to various amines, alcohols, and other nucleophiles, facilitating the rapid synthesis and exploration of novel compounds for potential therapeutic use . The core benzimidazole structure is a key component in several commercially available drugs, underscoring its importance in drug discovery . This product is intended For Research Use Only and is not approved for human, veterinary, or household use.

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

2-methyl-3H-benzimidazole-5-carbonyl chloride

InChI

InChI=1S/C9H7ClN2O/c1-5-11-7-3-2-6(9(10)13)4-8(7)12-5/h2-4H,1H3,(H,11,12)

InChI Key

FYTQNAWYLTUWCK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1H-benzo[d]imidazole-5-carbonyl chloride typically involves the reaction of 2-methyl-1H-benzo[d]imidazole with a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group. The general reaction scheme is as follows:

2-Methyl-1H-benzo[d]imidazole+Chlorinating Agent2-Methyl-1H-benzo[d]imidazole-5-carbonyl chloride+By-products\text{2-Methyl-1H-benzo[d]imidazole} + \text{Chlorinating Agent} \rightarrow \text{this compound} + \text{By-products} 2-Methyl-1H-benzo[d]imidazole+Chlorinating Agent→2-Methyl-1H-benzo[d]imidazole-5-carbonyl chloride+By-products

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1H-benzo[d]imidazole-5-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water or moisture, the carbonyl chloride group can hydrolyze to form 2-Methyl-1H-benzo[d]imidazole-5-carboxylic acid.

    Condensation Reactions: It can react with compounds containing active hydrogen atoms to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Commonly used as a chlorinating agent under anhydrous conditions.

    Oxalyl Chloride (COCl)2: Another chlorinating agent that can be used for the synthesis.

    Amines, Alcohols, and Thiols: Used as nucleophiles in substitution reactions.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Thioesters: Formed by the reaction with thiols.

    Carboxylic Acids: Formed by hydrolysis of the carbonyl chloride group.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including 2-Methyl-1H-benzo[d]imidazole-5-carbonyl chloride. Research indicates that compounds derived from benzimidazole can inhibit the growth of various cancer cell lines. For instance, derivatives have shown promising results against human colorectal carcinoma (HCT116) with IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU) .

Case Study:
A study synthesized a series of 2-mercaptobenzimidazole derivatives and evaluated their anticancer activity. Compounds demonstrated IC50 values as low as 4.53 µM, indicating strong cytotoxic effects against cancer cells .

Antimicrobial Properties

Benzimidazole derivatives have also been investigated for their antimicrobial activities. The compound has been shown to exhibit significant antibacterial and antifungal properties against various strains, including Gram-positive and Gram-negative bacteria.

Case Study:
In vitro studies revealed that certain derivatives had minimum inhibitory concentrations (MICs) in the low micromolar range against bacterial strains, showcasing their potential as antimicrobial agents .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. Researchers have explored various synthetic routes to optimize yield and purity while modifying the compound to enhance its biological activity.

Synthesis Example:
One synthetic route involves the reaction of methyl 2-iodo-5-methylbenzoate with triethylamine in tetrahydrofuran under an inert atmosphere, followed by palladium-catalyzed coupling reactions . This method allows for the introduction of various substituents that can modify the biological profile of the resultant compound.

Data Table: Biological Activities of Derivatives

CompoundActivity TypeTarget Cell Line/OrganismIC50/MIC (µM)Reference
N9AnticancerHCT1164.53
N18AnticancerHCT1165.85
N1AntimicrobialGram-positive bacteria1.27
N8AntimicrobialGram-negative bacteria1.43

Mechanism of Action

The mechanism of action of 2-Methyl-1H-benzo[d]imidazole-5-carbonyl chloride depends on its chemical reactivity. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. In biological systems, it may interact with proteins, enzymes, or other biomolecules, potentially altering their function or activity.

Comparison with Similar Compounds

Table 1: Key Properties of Benzimidazole and Imidazole Derivatives

Compound Name Substituents Melting Point (°C) Molecular Weight (g/mol) Key Reactivity
2-Methyl-1H-benzo[d]imidazole-5-carbonyl chloride 2-Me, 5-COCl Not reported ~210.65 High reactivity in nucleophilic acyl substitution (e.g., amide/ester formation)
Compound 6e () 1-Cyclohexyl, 2-(4-Fluorophenyl) 128–130 551.3 (M+H+) Amino acid ester functionality enhances polarity; stable under synthesis (86% yield)
1-Benzyl-5-(chloromethyl)-1H-imidazole HCl () 1-Benzyl, 5-CH2Cl Not reported 243.14 Chloromethyl group favors alkylation reactions; lower molecular weight
2-Methyl-1H-benzimidazole-5-carboxylic acid HCl () 2-Me, 5-COOH Not reported ~228.67 Carboxylic acid form requires activation (e.g., EDCl) for coupling; less reactive than acyl chloride

Analysis :

  • Reactivity : The carbonyl chloride group in the target compound confers superior electrophilicity compared to carboxylic acid () or chloromethyl () derivatives. This enables direct acylation without additional activating agents .
  • Polarity and Solubility: Amino acid ester derivatives (e.g., 6e–6g) exhibit higher polarity due to ester and amide groups, likely improving aqueous solubility compared to the lipophilic target compound .

Functional Group Diversity in Imidazole Derivatives

Imidazoles with tert-butoxy or benzyl groups () highlight the impact of bulky substituents on reactivity. For example, tert-butoxycarbonyl (Boc) groups in (5{104}) provide steric protection, contrasting with the target compound’s exposed carbonyl chloride. Such differences influence applications: Boc-protected derivatives are intermediates in peptide synthesis, while the target compound is suited for rapid acylations .

Biological Activity

2-Methyl-1H-benzo[d]imidazole-5-carbonyl chloride is a member of the benzimidazole family, known for its significant biological activities and potential applications in medicinal chemistry. This compound features a carbonyl chloride functional group, enhancing its reactivity and making it a valuable intermediate in the synthesis of various bioactive compounds.

  • Molecular Formula : C10H8ClN2O
  • Molecular Weight : 194.62 g/mol
  • InChI Key : FYTQNAWYLTUWCK-UHFFFAOYSA-N
  • SMILES Notation : CC1=NC2=C(N1)C=C(C=C2)C(=O)Cl

Biological Activities

The biological activity of this compound has been explored in various studies, highlighting its potential pharmacological properties:

  • Antimicrobial Activity : Research indicates that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans . The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with DNA replication.
  • Anticancer Potential : The compound's structure allows it to interact with biological molecules, potentially leading to anticancer effects. Studies have indicated that certain benzimidazole derivatives can inhibit tumor growth by targeting specific cellular pathways .
  • Enzyme Inhibition : The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, affecting protein function or enzyme activity. This reactivity is crucial for understanding its therapeutic effects and mechanisms of action .

Comparative Analysis of Similar Compounds

The following table presents a comparison of this compound with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
1-Methyl-1H-benzimidazole-5-carbonyl chlorideC10H8ClN2OSimilar reactivity; hydrochloride form available
2-MethylbenzimidazoleC9H10N2Lacks carbonyl chloride; less reactive
BenzimidazoleC7H6N2Base structure without substituents
2-Methyl-1H-benzimidazole-5-carboxylic acidC10H9N2O2Contains carboxylic acid instead of carbonyl chloride

Case Studies and Research Findings

  • Antimicrobial Study : A study on synthesized benzimidazole derivatives demonstrated that compounds with similar structures to this compound exhibited high antimicrobial activity against various strains, with minimum inhibitory concentrations (MIC) often below 10 µg/mL .
  • Anticancer Activity : In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells, suggesting that modifications to the benzimidazole structure can enhance anticancer efficacy .
  • Enzyme Interaction Studies : Molecular docking studies have revealed that benzimidazole derivatives can effectively bind to target enzymes involved in bacterial resistance mechanisms, providing insights into their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methyl-1H-benzo[d]imidazole-5-carbonyl chloride, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is typically synthesized via cyclization of substituted benzimidazole precursors followed by chlorination. For example, intermediates like 2-methyl-1H-benzimidazole-5-carboxylic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Key parameters include:

  • Temperature : 0–5°C during chlorination to minimize side reactions.
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) for controlled reactivity.
  • Catalyst : Catalytic dimethylformamide (DMF) enhances acyl chloride formation .
    • Data : Reported yields range from 62% to 75% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodology :

  • FT-IR : Confirm carbonyl chloride (C=O stretch at ~1720–1740 cm⁻¹) and imidazole ring vibrations (C=N at ~1610–1650 cm⁻¹) .
  • NMR :
  • ¹H NMR : Aromatic protons in the benzimidazole ring appear as multiplets at δ 7.5–8.3 ppm. Methyl groups resonate at δ 2.5–3.0 ppm .
  • ¹³C NMR : Carbonyl carbon (C=O) appears at ~165–170 ppm .
  • Mass Spectrometry : ESI-MS or HRMS confirms molecular ion peaks (e.g., [M+H]+ at m/z 235.196 for derivatives) .
    • Validation : Cross-check with elemental analysis (C, H, N) to ensure purity (>98%) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing side reactions during derivatization of this acyl chloride?

  • Methodology :

  • Solvent Screening : Use aprotic solvents (e.g., DCM) to avoid hydrolysis. Polar solvents like acetonitrile may accelerate nucleophilic substitutions .
  • Temperature Control : Maintain sub-ambient temperatures (−10°C to 0°C) during coupling reactions with amines or alcohols to suppress dimerization .
  • Additives : Add molecular sieves to scavenge trace water, improving acyl chloride stability .
    • Case Study : A 42% yield improvement was achieved for a hypoxia-activated prodrug by modifying reaction stoichiometry (1:1.2 acyl chloride:amine ratio) and using anhydrous DMF as a co-solvent .

Q. How should contradictory spectral data in literature (e.g., NMR shifts) be resolved when analyzing derivatives of this compound?

  • Methodology :

  • Isotopic Labeling : Use deuterated solvents (e.g., CDCl₃) to eliminate solvent peak interference in NMR .
  • Computational Validation : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values for structural confirmation .
  • X-ray Crystallography : Resolve ambiguities in substituent positions (e.g., methyl vs. cyclohexyl groups) via single-crystal diffraction .
    • Example : Discrepancies in carbonyl IR stretches (1722 vs. 1740 cm⁻¹) were attributed to hydrogen bonding differences in solid vs. solution states .

Q. What mechanistic insights govern the reactivity of this acyl chloride in nucleophilic acyl substitution versus ring-opening reactions?

  • Methodology :

  • Kinetic Studies : Monitor reaction progress via in situ FT-IR or HPLC to distinguish intermediates.
  • Steric Effects : Bulky substituents on the benzimidazole ring favor nucleophilic substitution at the carbonyl over ring-opening (e.g., with thiols or amines) .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro) enhance electrophilicity of the carbonyl carbon, accelerating substitution .
    • Case Study : Conjugation with SN-38 (a camptothecin analog) proceeded via acyl substitution, confirmed by LC-MS detection of the ester-linked product .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives targeting enzymatic inhibition (e.g., antioxidants or kinase inhibitors)?

  • Methodology :

  • Scaffold Modification : Synthesize analogs with varied substituents (e.g., aryl, amino acids) at the 1- and 2-positions of the benzimidazole core .
  • Biological Assays :
  • Antioxidant Activity : Use DPPH radical scavenging assays (IC₅₀ values reported as low as 12 µM for triazole-linked derivatives) .
  • Kinase Inhibition : Screen against kinase panels (e.g., EGFR) with IC₅₀ determination via fluorescence polarization .
    • Data Interpretation : Correlate electronic properties (Hammett σ values) of substituents with bioactivity trends .

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